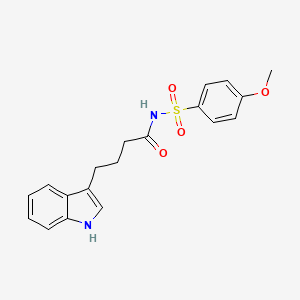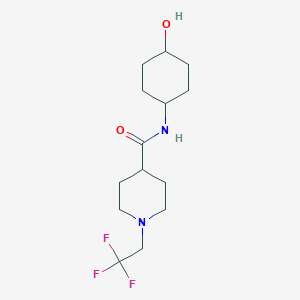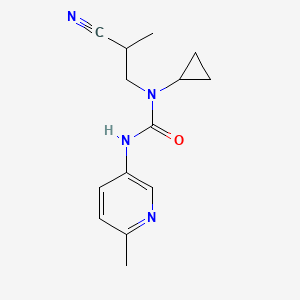
4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a methoxyphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide typically involves the reaction of 1H-indole-3-carbaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with butanoyl chloride to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-3-yl)-N-(4-hydroxyphenyl)sulfonylbutanamide
- 4-(1H-indol-3-yl)-N-(4-chlorophenyl)sulfonylbutanamide
- 4-(1H-indol-3-yl)-N-(4-nitrophenyl)sulfonylbutanamide
Uniqueness
4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
4-(1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-15-9-11-16(12-10-15)26(23,24)21-19(22)8-4-5-14-13-20-18-7-3-2-6-17(14)18/h2-3,6-7,9-13,20H,4-5,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKDJMABBYCZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7051173.png)
![2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole](/img/structure/B7051185.png)
![2,2,2-trifluoro-N-[1-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7051191.png)
![N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide](/img/structure/B7051197.png)
![N-[2-methyl-3-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]phenyl]butanamide](/img/structure/B7051203.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B7051209.png)
![2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one](/img/structure/B7051213.png)
![2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone](/img/structure/B7051219.png)
![2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile](/img/structure/B7051230.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7051235.png)

![2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7051245.png)
![2-Hydroxy-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-methyl-4-phenylbutan-1-one](/img/structure/B7051259.png)
